molecular formula C10H19NO B12647726 Cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime CAS No. 19096-86-7

Cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime

Cat. No.: B12647726
CAS No.: 19096-86-7
M. Wt: 169.26 g/mol
InChI Key: XJKYDNDJFRDNHX-KHPPLWFESA-N
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Description

Cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime is an organic compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . It is a derivative of cyclohexanone, characterized by the presence of an oxime functional group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime can be synthesized through the reaction of cyclohexanone, 5-methyl-2-(1-methylethyl)- with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime can be compared with other similar compounds such as:

Properties

CAS No.

19096-86-7

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

(NZ)-N-(5-methyl-2-propan-2-ylcyclohexylidene)hydroxylamine

InChI

InChI=1S/C10H19NO/c1-7(2)9-5-4-8(3)6-10(9)11-12/h7-9,12H,4-6H2,1-3H3/b11-10-

InChI Key

XJKYDNDJFRDNHX-KHPPLWFESA-N

Isomeric SMILES

CC1CCC(/C(=N\O)/C1)C(C)C

Canonical SMILES

CC1CCC(C(=NO)C1)C(C)C

Origin of Product

United States

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